1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H6BrF3O It is a derivative of ethanone, where the phenyl ring is substituted with a bromine atom at the 3-position and a methyl group at the 2-position, while the ethanone moiety is substituted with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of 3-bromo-2-methylbenzyl alcohol. This can be achieved by the reduction of 3-bromo-2-methylbenzoic acid using a reducing agent such as lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) at low temperatures .
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Formation of Trifluoroethanone Moiety: : The next step involves the introduction of the trifluoroethanone group. This can be done by reacting the 3-bromo-2-methylbenzyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
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Substitution Reactions: : The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a palladium catalyst and a suitable base .
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Reduction Reactions: : The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) .
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Oxidation Reactions: : The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Common Reagents and Conditions
Substitution Reactions: Palladium catalyst, base (e.g., potassium carbonate), nucleophile, solvent (e.g., toluene), temperature (80-100°C).
Reduction Reactions: Reducing agent (e.g., NaBH4, LAH), solvent (e.g., ethanol, THF), temperature (0-25°C).
Oxidation Reactions: Oxidizing agent (e.g., KMnO4, CrO3), solvent (e.g., water, acetic acid), temperature (room temperature to reflux).
Major Products Formed
Substitution Reactions: Substituted phenyl derivatives.
Reduction Reactions: 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation Reactions: 3-Bromo-2-methylbenzoic acid derivatives.
Scientific Research Applications
1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
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Biology: : The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways. It is used in the development of small-molecule inhibitors for therapeutic applications .
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Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and inflammatory conditions .
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Industry: : The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biochemical processes. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
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3-Bromo-2-methylbenzoic acid: : This compound is a precursor in the synthesis of this compound. It lacks the trifluoroethanone moiety, which imparts unique properties to the latter .
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3-Bromo-2-methylbenzyl alcohol: : Another precursor, this compound contains a hydroxyl group instead of the trifluoroethanone group. It is used in various synthetic applications but does not exhibit the same reactivity as this compound .
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1-(3-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol: : This compound is a reduction product of this compound. It contains a hydroxyl group instead of the carbonyl group, which affects its chemical reactivity and applications .
Properties
Molecular Formula |
C9H6BrF3O |
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Molecular Weight |
267.04 g/mol |
IUPAC Name |
1-(3-bromo-2-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H6BrF3O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
InChI Key |
VCRMYCCTZARLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)C(F)(F)F |
Origin of Product |
United States |
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